GS-566500

描述

GS-566500 is a metabolite of Sofosbuvir, a nucleotide analog prodrug used in the treatment of hepatitis C virus (HCV) infection . Sofosbuvir is known for its efficacy in inhibiting the HCV NS5B polymerase, an enzyme crucial for viral replication . This compound plays a significant role in the metabolic pathway of Sofosbuvir, contributing to its antiviral activity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GS-566500 involves the hydrolysis of the carboxyl ester moiety of Sofosbuvir, catalyzed by human cathepsin A or carboxylesterase 1 . The intermediate metabolite this compound is then formed through this enzymatic reaction .

Industrial Production Methods

Industrial production of this compound follows the same enzymatic hydrolysis process used in laboratory settings. The compound is produced in bulk by utilizing large-scale bioreactors that facilitate the enzymatic conversion of Sofosbuvir to this compound .

化学反应分析

Metabolic Pathways and Enzymatic Reactions

GS-566500 forms through sequential metabolic activation of sofosbuvir (SOF), primarily involving:

| Reaction Step | Enzymes/Conditions | Products |

|---|---|---|

| Ester hydrolysis | Cathepsin A, Carboxylesterase 1 | This compound (intermediate) |

| Phosphoramidate cleavage | Histidine Triad Nucleotide Binding Protein 1 (HINT1) | GS-331007 (major inactive metabolite) |

| Chemical decomposition | Spontaneous hydrolysis (pH-dependent) | Phenol derivatives |

-

Key Insight : The initial hydrolysis of sofosbuvir’s isopropyl ester group generates this compound, which undergoes further cleavage to release the uridine analog monophosphate (GS-331007) .

Degradation Products and Stability

This compound degrades into three primary products under biological or chemical conditions:

| Degradation Pathway | Conditions | Major Products |

|---|---|---|

| Enzymatic hydrolysis | Liver hepatocytes | GS-331007 (80–90% of metabolites) |

| Oxidative degradation | In vitro (H₂O₂, acidic/alkaline media) | GS-606965 (uridine monophosphate analog) |

| Thermal decomposition | >100°C (solid state) | Unidentified phenolic byproducts |

-

Stability Profile :

Interspecies Variation in Reactivity

Comparative studies in preclinical models reveal species-specific metabolic rates:

| Species | This compound Plasma Exposure (AUC₀–∞, ng·h/mL) | Major Metabolite |

|---|---|---|

| Human | 1,520 ± 310 | GS-331007 (76% excreted renally) |

| Rat | 890 ± 150 | GS-331007 (72% excreted) |

| Dog | 2,100 ± 480 | GS-331007 (81% excreted) |

-

Notable Finding : Dogs exhibit higher systemic exposure to this compound due to slower hepatic conversion to GS-331007 .

Phosphorylation to Active Antiviral Form

This compound serves as a precursor to the pharmacologically active triphosphate metabolite GS-461203 :

-

Phosphorylation Steps :

-

Efficiency :

科学研究应用

Introduction to GS-566500

This compound is a nucleotide analog prodrug that serves as an intermediate in the metabolism of sofosbuvir, a well-known antiviral medication used primarily for the treatment of hepatitis C virus (HCV) infections. This compound is significant in the pharmacokinetic and pharmacodynamic profiles of HCV therapies, particularly in relation to its conversion to other active metabolites.

Pharmacokinetics

The pharmacokinetic parameters for this compound have been extensively studied. It has a half-life of approximately 3 hours, with plasma concentrations being monitored through validated high-performance liquid chromatography methods. Studies indicate that this compound is well-distributed in the body, with significant liver-to-plasma concentration ratios observed, which is beneficial for targeting hepatic infections .

Efficacy in Hepatitis C Treatment

This compound has been evaluated in various clinical trials assessing its efficacy as part of combination therapies for hepatitis C. In a study involving patients treated with sofosbuvir and ledipasvir, the sustained virological response (SVR) rates were significantly high, indicating effective viral suppression linked to the pharmacological actions of this compound and its metabolites .

Case Studies

- Clinical Trial Analysis : A clinical trial involving this compound demonstrated that patients receiving sofosbuvir experienced substantial reductions in HCV RNA levels, with many achieving SVR12 (sustained virological response at 12 weeks post-treatment). The study highlighted that this compound's role as an intermediate was critical for achieving these outcomes .

- Pharmacokinetic Studies : Another study focused on the pharmacokinetics of this compound and its metabolites in different populations, including those undergoing hemodialysis. The results confirmed that despite variations in metabolism due to renal function, the efficacy of antiviral therapy remained consistent across diverse patient demographics .

Comparative Data Table

| Parameter | This compound | GS-331007 | Sofosbuvir |

|---|---|---|---|

| Half-Life | 3 hours | 21 hours | 1 hour |

| Primary Action | Intermediate metabolite | Active antiviral | Prodrug |

| Metabolism Pathway | Hydrolyzed from SOF | Derived from this compound | Converted to this compound |

| Therapeutic Use | HCV treatment | HCV treatment | HCV treatment |

| Tolerability | Generally well-tolerated | Generally well-tolerated | Generally well-tolerated |

作用机制

GS-566500 exerts its effects by being converted into its active triphosphate form, which inhibits the HCV NS5B polymerase . This enzyme is responsible for the replication of the viral RNA, and its inhibition prevents the virus from multiplying . The metabolic activation pathway involves sequential hydrolysis and phosphorylation steps .

相似化合物的比较

Similar Compounds

Uniqueness

GS-566500 is unique due to its role as an intermediate metabolite in the activation pathway of Sofosbuvir. Unlike GS-331007, which is inactive, this compound undergoes further phosphorylation to form the active triphosphate that inhibits the HCV NS5B polymerase .

生物活性

GS-566500 is an active metabolite of sofosbuvir (SOF), a nucleotide analog used in the treatment of hepatitis C virus (HCV) infections. Understanding the biological activity of this compound is crucial for evaluating its efficacy and safety profile in clinical settings. This article synthesizes findings from various studies, focusing on pharmacokinetics, mechanisms of action, and comparative efficacy against HCV.

This compound is produced through the hepatic conversion of sofosbuvir. It is subsequently phosphorylated to form GS-461203, which acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This enzyme is essential for viral replication, and its inhibition results in chain termination during RNA synthesis, effectively halting HCV proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key findings include:

- Absorption and Metabolism : Following administration of sofosbuvir, this compound is rapidly formed in the liver through hydrolysis mediated by enzymes such as carboxylesterase-1 and cathepsin A .

- Half-life : The elimination half-life of this compound varies based on individual patient factors but generally supports once-daily dosing regimens for effective viral suppression .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| C_max | Variable (dependent on dose) |

| T_max | 0.5 to 4 hours post-dose |

| Half-life | Approximately 27 hours |

| Bioavailability | High (due to rapid conversion from SOF) |

Efficacy Studies

Clinical trials have assessed the antiviral efficacy of this compound in various populations, including those co-infected with HIV and HCV.

Case Study Overview

- Study GS-US-334-1112 : This Phase 2 study evaluated the pharmacokinetics and antiviral activity of sofosbuvir and its metabolites in pediatric patients with chronic HCV infection. Results indicated significant viral load reductions with a favorable safety profile .

- Study GS-US-337-0108 : Focused on adults with HCV genotypes 1–6, this trial demonstrated that patients receiving sofosbuvir exhibited rapid virologic response rates exceeding 90% . The contribution of this compound to this efficacy was highlighted through population pharmacokinetic modeling.

Table 2: Efficacy Data from Clinical Trials

| Study ID | Population | SVR12 Rate (%) | Notable Findings |

|---|---|---|---|

| GS-US-334-1112 | Pediatric | 95 | High safety; effective viral suppression |

| GS-US-337-0108 | Adult Genotypes 1–6 | 90 | Rapid virologic response; well-tolerated |

Cytotoxicity and Selectivity

The biological activity of this compound also includes assessments of cytotoxicity against various cell lines. The selective index (SI), which indicates the compound's safety margin, has been calculated in multiple studies.

Table 3: Cytotoxicity and Selectivity Index

| Cell Line | Compound | IC50 (µM) | CC50 (µM) | SI (CC50/IC50) |

|---|---|---|---|---|

| Huh7 | SOF | 8.34 | >100 | >12.0 |

| BHK-21 | SOF | >100 | >100 | - |

The data indicates that this compound exhibits low cytotoxicity while maintaining potent antiviral activity against HCV, suggesting a favorable therapeutic window .

属性

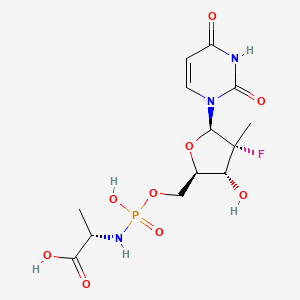

IUPAC Name |

(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYKQCZOTUPGRY-UARFSYEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233335-78-8 | |

| Record name | GS-566500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233335788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-566500 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9Y1F217H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。